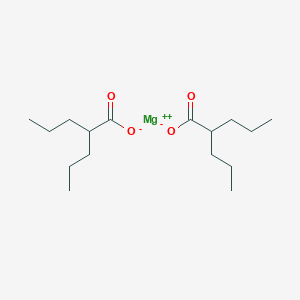

Magnesium valproate

概要

説明

バルプロ酸マグネシウムは、抗痙攣作用を持つ脂肪酸誘導体であるバルプロ酸のマグネシウム塩です。主にてんかんや双極性障害の治療に使用されます。 この化合物は、脳内の神経伝達物質レベルを調節することにより、気分を安定させ、発作を防ぐ効果があることで知られています .

2. 製法

合成経路と反応条件: バルプロ酸マグネシウムは、バルプロ酸と水酸化マグネシウムまたは酸化マグネシウムを反応させることで合成できます。 この反応は、通常、エタノールなどの適切な溶媒にバルプロ酸を溶解し、制御された条件下で水酸化マグネシウムまたは酸化マグネシウムを加えてバルプロ酸マグネシウムを生成します .

工業生産方法: 工業的な設定では、バルプロ酸マグネシウムは、同様の方法で、しかしより大規模に生産されることがよくあります。このプロセスには、高収率と純度を確保するために、温度やpHなどの反応条件を慎重に制御することが含まれます。 得られた生成物は、その後精製され、様々な医薬品製剤に配合されます .

準備方法

Synthetic Routes and Reaction Conditions: Magnesium valproate can be synthesized by reacting valproic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves dissolving valproic acid in an appropriate solvent, such as ethanol, and then adding magnesium hydroxide or magnesium oxide under controlled conditions to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by a similar method but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The resulting product is then purified and formulated into various pharmaceutical preparations .

化学反応の分析

反応の種類: バルプロ酸マグネシウムは、次のようないくつかの種類の化学反応を起こします。

酸化: バルプロ酸マグネシウムは、使用される条件に応じて、様々な酸化生成物を形成するために酸化される可能性があります。

還元: この化合物は、還元反応を起こすこともありますが、これはあまり一般的ではありません。

置換: バルプロ酸マグネシウムは、置換反応に関与し、その官能基の1つまたは複数を他の原子または基で置き換えることができます

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。

還元剤: 水素化リチウムアルミニウムなどの還元剤を使用することができます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はカルボン酸やケトンを生成する可能性がありますが、置換反応は様々な誘導体を生成する可能性があります .

4. 科学研究への応用

バルプロ酸マグネシウムは、次のような幅広い科学研究の用途があります。

科学的研究の応用

Pharmacological Properties

1.1 Antiepileptic Effects

Magnesium valproate is primarily recognized for its antiepileptic properties. It functions by increasing the levels of gamma-aminobutyric acid (GABA) in the brain, which helps to stabilize neuronal activity and reduce seizure frequency. A study indicated that this compound, when used in combination with carbamazepine, significantly decreased the frequency and duration of seizures in patients with epilepsy .

1.2 Treatment of Cognitive Impairment

Recent meta-analyses have suggested that this compound may improve cognitive function and psychiatric symptoms in patients with dementia. The findings indicated that it could serve as an adjunct therapy, enhancing the efficacy of existing treatment regimens .

Clinical Applications

2.1 Cancer Therapy

this compound has been investigated for its potential role in cancer therapy, particularly in overcoming chemotherapy resistance. A phase II study explored its use alongside hydralazine to enhance the efficacy of chemotherapy in patients with refractory solid tumors . The combination aimed to target tumor-initiating cells, thereby improving treatment outcomes.

2.2 Management of SSADH Deficiency

In patients with succinic semialdehyde dehydrogenase (SSADH) deficiency, this compound has been employed as part of the management strategy to control seizures associated with this metabolic disorder .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound shows enhanced bioavailability compared to traditional formulations of valproic acid. A novel crystalline form of this compound has been developed that demonstrates improved absorption and prolonged therapeutic effects in animal models . This advancement paves the way for more effective pharmaceutical compositions.

Case Studies and Research Findings

Conclusion and Future Directions

This compound exhibits significant promise across various therapeutic domains, particularly in neurology and oncology. Its enhanced pharmacokinetic properties make it a valuable candidate for further clinical research. Future studies should focus on large-scale clinical trials to validate its efficacy and safety across diverse patient populations.

作用機序

バルプロ酸マグネシウムは、主に脳内の神経伝達物質レベルを調節することにより、その効果を発揮します。それは、抑制性神経伝達物質であるγ-アミノ酪酸(GABA)の活性を高め、グルタミン酸などの興奮性神経伝達物質の活性を阻害します。 この二重作用は、神経活動を安定させ、発作を防ぐのに役立ちます .

分子標的と経路:

GABA作動性経路: バルプロ酸マグネシウムは、GABAの合成と放出を増加させ、その抑制効果を高めます。

グルタミン酸作動性経路: この化合物は、グルタミン酸の放出を阻害し、興奮性シグナル伝達を減少させます。

6. 類似の化合物との比較

バルプロ酸マグネシウムは、しばしば、バルプロ酸ナトリウムやバルプロ酸などの他のバルプロ酸塩と比較されます。これらの化合物はすべて、類似した治療効果を共有していますが、バルプロ酸マグネシウムは、マグネシウムイオンの存在による追加の利点を提供できる点でユニークです。

類似の化合物:

バルプロ酸ナトリウム: 類似した抗痙攣作用がありますが、マグネシウムの追加の利点は得られません。

バルプロ酸: 親化合物であり、同様の治療効果がありますが、薬物動態特性が異なります。

酸化マグネシウム: バルプロ酸と組み合わせて使用し、治療効果を高めます

バルプロ酸マグネシウムは、バルプロ酸とマグネシウムの複合効果により、臨床的および研究的設定の両方において貴重な化合物となっています。

類似化合物との比較

Sodium Valproate: Similar anticonvulsant properties but lacks the additional benefits of magnesium.

Valproic Acid: The parent compound with similar therapeutic effects but different pharmacokinetic properties.

Magnesium Oxide: Used in combination with valproate for enhanced therapeutic effects

Magnesium valproate stands out due to its combined effects of valproate and magnesium, making it a valuable compound in both clinical and research settings.

生物活性

Magnesium valproate is a compound formed by the combination of magnesium and valproic acid, primarily used in the treatment of epilepsy and as a potential therapeutic agent for various neurological and oncological conditions. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Histone Deacetylase Inhibition : this compound acts as an inhibitor of histone deacetylases (HDAC), which are enzymes involved in the regulation of gene expression. Inhibition of HDAC leads to increased acetylation of histones, promoting gene expression associated with apoptosis and differentiation in cancer cells .

- Neuroprotective Effects : The compound has been shown to exert neuroprotective effects through modulation of neurotransmitter systems, particularly by enhancing GABAergic activity and inhibiting excitotoxicity mediated by NMDA receptors. This is particularly relevant in conditions such as dementia and epilepsy .

- Anti-tumor Activity : Recent studies indicate that this compound, in combination with magnesium chloride, significantly reduces cell proliferation and migration in various cancer cell lines, including bladder cancer. This effect is mediated through pathways leading to apoptosis and cell cycle arrest .

Case Studies and Trials

- Migraine Prophylaxis : A randomized controlled trial evaluated the efficacy of magnesium-sodium valproate therapy compared to sodium valproate alone in migraine patients. Results indicated that the combination therapy significantly reduced migraine frequency and severity, suggesting that magnesium enhances the therapeutic effects of sodium valproate .

- Epilepsy Treatment : A non-blinded study involving 320 patients demonstrated that this compound is effective as monotherapy for both generalized and partial epilepsy. Patients showed significant improvements in seizure control with an acceptable safety profile .

- Cancer Treatment : A phase I study on cervical cancer patients treated with this compound revealed that doses between 20 mg/kg and 40 mg/kg effectively inhibited HDAC activity and induced histone hyperacetylation in tumor tissues, indicating its potential as an adjunctive cancer therapy .

Efficacy Table

特性

IUPAC Name |

magnesium;2-propylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mg/c2*1-3-5-7(6-4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLLHOIUJVEAGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MgO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041062 | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62959-43-7 | |

| Record name | Magnesium Valproate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062959437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium valproate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium 2-propylvalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALPROATE MAGNESIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q400352CM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。